molecular formula C19H22ClNOS B2936798 2-[(4-chlorophenyl)methylthio]-N-[4-(methylpropyl)phenyl]acetamide CAS No. 329079-05-2

2-[(4-chlorophenyl)methylthio]-N-[4-(methylpropyl)phenyl]acetamide

Cat. No.: B2936798
CAS No.: 329079-05-2
M. Wt: 347.9
InChI Key: MLADDSYTCKVRIR-UHFFFAOYSA-N
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Description

The compound “2-[(4-chlorophenyl)methylthio]-N-[4-(methylpropyl)phenyl]acetamide” is a complex organic molecule. It contains a chlorophenyl group, a methylthio group, and a methylpropylphenyl group attached to an acetamide core .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution and condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the acetamide core. Detailed structural analysis would typically involve spectroscopic methods such as NMR and IR .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating methylthio and methylpropylphenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .

Future Directions

Future research could focus on elucidating the synthesis, structure, reactivity, mechanism of action, and safety profile of this compound. This could involve laboratory synthesis, spectroscopic analysis, reactivity studies, biological assays, and safety testing .

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNOS/c1-3-14(2)16-6-10-18(11-7-16)21-19(22)13-23-12-15-4-8-17(20)9-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLADDSYTCKVRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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